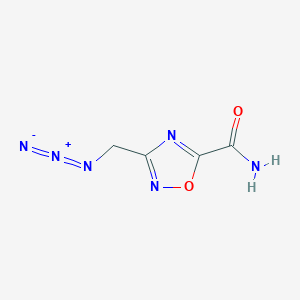
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
描述
作用机制
Target of Action
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a biologically active compound . It has been found to be an agonist for the GPR142 receptor , which is one of the receptors conjugated with the G-protein . Abnormal function of this receptor may lead to a range of disorders .
Mode of Action
It is known that it interacts with its target, the gpr142 receptor . The presence of an incorporated amino acid fragment makes 3-aminopyridin-2 attractive as building blocks for the synthesis of peptidomimetics .
Biochemical Pathways
It is known that the compound has a role in the function of the gpr142 receptor , which is involved in various cellular processes.
Pharmacokinetics
The compound is used as a pharmaceutical intermediate , suggesting that it has suitable pharmacokinetic properties for drug development.
Result of Action
Its role as an agonist for the gpr142 receptor suggests that it may have a significant impact on cellular processes regulated by this receptor .
Action Environment
As a pharmaceutical intermediate , it is likely that factors such as temperature, pH, and the presence of other compounds could potentially affect its action.
生化分析
Biochemical Properties
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one plays a significant role in biochemical reactions, particularly those involving calcium channels. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it is known to interact with calcium channels, inhibiting the influx of calcium ions into cells. This interaction is crucial in regulating various physiological processes, including muscle contraction and neurotransmitter release. Additionally, this compound may interact with other proteins and enzymes involved in metabolic pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting calcium channels, this compound can alter the signaling pathways that depend on calcium ions, such as those involved in muscle contraction and neurotransmitter release. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors that are sensitive to calcium levels. This modulation can lead to changes in cellular metabolism, impacting processes such as energy production and cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to calcium channels, inhibiting their activity and preventing calcium ions from entering the cell. This inhibition can lead to a decrease in intracellular calcium levels, affecting various calcium-dependent processes. Additionally, this compound may interact with other biomolecules, such as enzymes and transcription factors, altering their activity and leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as reducing blood pressure and improving cardiac function. At higher doses, it can cause toxic or adverse effects, including hypotension, bradycardia, and other cardiovascular issues. These dosage-dependent effects are crucial for determining the therapeutic window of this compound and ensuring its safe use in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The interactions of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with calcium channels and other biomolecules. The subcellular localization of this compound can influence its activity, stability, and overall effects on cellular function .
准备方法
The synthesis of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one involves the reaction of 1,3-dicarbonyl compounds with ammonium acetate in benzene solutions . The reaction is typically carried out using a Dean-Stark trap to remove water and drive the reaction to completion . Industrial production methods may involve bulk custom synthesis and procurement .
化学反应分析
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include ammonium acetate and benzene . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications. It is used in the synthesis of other chemical compounds and materials.
相似化合物的比较
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one can be compared with similar compounds such as 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride and 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one . These compounds share similar structures but may have different chemical properties and applications .
属性
IUPAC Name |
3-amino-1,4-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-9(2)7(10)6(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKCQKVQIOJRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376294-37-9 | |
| Record name | 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)



![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate](/img/structure/B1377251.png)







